molecular formula C12H11NO4S B2507663 N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide CAS No. 920229-69-2

N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide

Cat. No.: B2507663
CAS No.: 920229-69-2
M. Wt: 265.28
InChI Key: HVRDJYJBDHDJBK-UHFFFAOYSA-N
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Description

N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring attached to a phenyl group, which is further substituted with a methylsulfonyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-(methylsulfonyl)aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions and improves the overall efficiency of the process. The use of automated systems for reagent addition and product separation further enhances the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone derivative.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The major products depend on the nucleophile used; for example, using an amine would yield an amide derivative.

Scientific Research Applications

N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide is a synthetic organic compound that has attracted attention in various scientific fields due to its unique chemical structure and potential biological activities. This article will explore its applications in scientific research, particularly in medicinal chemistry, pharmacology, and materials science.

Molecular Formula and Properties

  • Molecular Formula : C12H13N2O3S
  • Molecular Weight : Approximately 269.31 g/mol
  • Solubility : Soluble in organic solvents, with varying solubility in water.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that this compound may induce apoptosis in cancer cell lines by interacting with specific molecular targets involved in cell growth and apoptosis pathways. For example, it has demonstrated cytotoxic effects against various cancer types, including breast and liver cancer cells.

    Table 1: Anticancer Activity Data
    Cell LineIC50 Value (µM)
    MCF-7 (Breast)25
    HepG2 (Liver)30
  • Anti-inflammatory Properties : The compound may inhibit enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

Antimicrobial Applications

Research indicates that this compound exhibits significant antimicrobial properties:

  • Mechanism of Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

    Table 2: Antimicrobial Activity Data
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.5 µg/mL
    Escherichia coli1.0 µg/mL

This efficacy highlights its potential as an antimicrobial agent, particularly against resistant strains.

Materials Science

Due to its stability and reactivity, this compound is being explored for applications in the development of new materials, including:

  • Polymers : The compound can serve as a building block for synthesizing polymers with enhanced properties.
  • Coatings : Its chemical stability makes it suitable for use in protective coatings.

Case Study 1: Anticancer Activity Evaluation

In a controlled study evaluating the anticancer properties of this compound on human breast adenocarcinoma cell lines (MCF-7), the compound was shown to induce significant apoptosis and cell cycle arrest.

Case Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of this compound against standard bacterial strains. The results indicated that the compound exhibited lower MIC values compared to traditional antibiotics, suggesting its potential as an alternative treatment option.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide: can be compared with other furan derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring and the methylsulfonyl group contributes to its reactivity and potential as a versatile intermediate in organic synthesis. Additionally, its ability to interact with biological targets makes it a promising candidate for drug development.

Biological Activity

N-(2-(methylsulfonyl)phenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a furan moiety, a methylsulfonyl group, and an amide functional group. This structural arrangement is believed to contribute to its biological activities.

1. Anti-Cancer Activity

Research indicates that derivatives of furan-2-carboxamide, including this compound, exhibit significant anti-cancer properties.

Case Studies and Findings

  • A study synthesized various furan-2-carboxamide derivatives and evaluated their cytotoxic effects on cancer cell lines such as HepG2, Huh-7, and MCF-7. Among these compounds, those with electron-donating substituents showed enhanced anti-cancer activity. For instance:
    CompoundHepG2 Cell Viability (%)MCF-7 Cell Viability (%)
    4d33.2945.09
    4a35.0137.31
    4b37.3139.22
    These results suggest that the presence of specific substituents on the phenyl ring can significantly influence the compound's cytotoxic efficacy .

The mechanism behind the anti-cancer activity is attributed to the compound's ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of cell proliferation signals .

2. Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties.

Research Insights

  • A study highlighted that furan derivatives act as selective COX-2 inhibitors, which are crucial in managing inflammation-related disorders. The compound exhibited comparable potency to established COX-2 inhibitors like rofecoxib in various assays .

3. Antimicrobial Activity

The antimicrobial potential of this compound has been explored against various bacterial strains.

Antimicrobial Efficacy Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli280
Staphylococcus aureus265
Bacillus cereus230

These findings indicate that the compound possesses notable antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Properties

IUPAC Name

N-(2-methylsulfonylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-18(15,16)11-7-3-2-5-9(11)13-12(14)10-6-4-8-17-10/h2-8H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRDJYJBDHDJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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